1-(2-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone
CAS No.: 1256467-19-2
Cat. No.: VC11732330
Molecular Formula: C10H10F3NO
Molecular Weight: 217.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1256467-19-2 |
|---|---|
| Molecular Formula | C10H10F3NO |
| Molecular Weight | 217.19 g/mol |
| IUPAC Name | 1-[2-(dimethylamino)phenyl]-2,2,2-trifluoroethanone |
| Standard InChI | InChI=1S/C10H10F3NO/c1-14(2)8-6-4-3-5-7(8)9(15)10(11,12)13/h3-6H,1-2H3 |
| Standard InChI Key | UFTIIWQIDKHVJL-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=CC=C1C(=O)C(F)(F)F |
| Canonical SMILES | CN(C)C1=CC=CC=C1C(=O)C(F)(F)F |
Introduction
1-(2-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone is a synthetic organic compound with a molecular formula of C10H10F3NO. It belongs to the class of trifluoroethanones, which are known for their unique chemical properties due to the presence of the trifluoromethyl group (-CF3). This compound is particularly interesting due to its potential applications in pharmaceutical and chemical research.
Hazard Information
-
Signal Word: Warning
-
Hazard Statements: H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation) .
-
Precautionary Statements: P261 (avoid breathing dust), P305 (wash thoroughly after handling), P351 (rinse cautiously with water for several minutes), P338 (if irritation persists, seek medical advice) .
Potential Applications
-
Pharmaceutical Research: Compounds with similar structures are often explored for their biological activity, including potential roles in drug development.
-
Chemical Intermediates: The trifluoromethyl group makes it a useful intermediate in organic synthesis, particularly for creating complex molecules with specific properties.
Data Table: Key Information
| Property | Description |
|---|---|
| Molecular Formula | C10H10F3NO |
| CAS Number | 1256467-19-2 |
| Purity | 97% |
| Hazard Statements | H315, H319, H335 |
| Precautionary Statements | P261, P305, P351, P338 |
| Storage Conditions | 4-8°C |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume